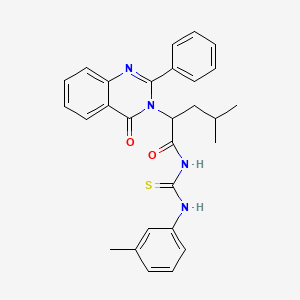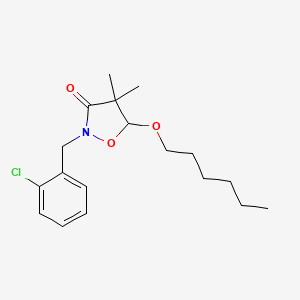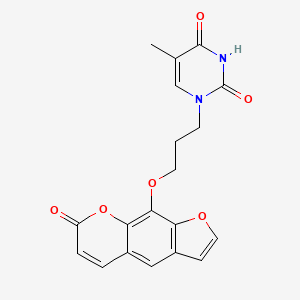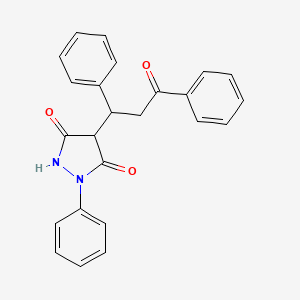![molecular formula C19H10N4O3S B12922984 2-[2-Cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid CAS No. 918880-58-7](/img/structure/B12922984.png)
2-[2-Cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazolopyrimidine core, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as atom economy and environmental safety, are often applied to optimize the synthesis process. This includes the use of multi-component reactions and sonochemical methods to enhance efficiency and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate inflammatory and oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolopyrimidine derivatives: These compounds share a similar core structure and exhibit a broad spectrum of pharmacological activities.
Pyrimidine derivatives: Known for their anti-inflammatory and antimicrobial properties.
Indole derivatives: These compounds also exhibit diverse biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid stands out due to its unique combination of a thiazolopyrimidine core with a benzoic acid moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
918880-58-7 |
|---|---|
Molekularformel |
C19H10N4O3S |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
2-[2-cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid |
InChI |
InChI=1S/C19H10N4O3S/c20-8-12-7-11(17-23-14-9-21-10-22-18(14)27-17)5-6-15(12)26-16-4-2-1-3-13(16)19(24)25/h1-7,9-10H,(H,24,25) |
InChI-Schlüssel |
YQMYXIBEOGCOQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


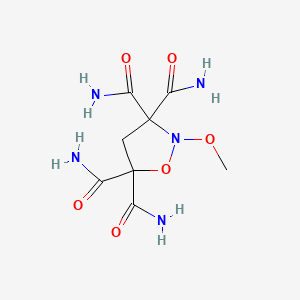


![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)
![1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione](/img/structure/B12922919.png)



